PD98059

Übersicht

Beschreibung

PD-98059 ist eine synthetische organische Verbindung, die für ihre Rolle als hochselektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase (MEK) bekannt ist. Es wird in der wissenschaftlichen Forschung häufig verwendet, um den MEK/extrazellulären Signal-regulierten Kinase (ERK)-Signalweg zu untersuchen, der für Zellwachstum, Differenzierung und Überleben entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PD-98059 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Reaktion von 2-Amino-3-Methoxybenzoesäure mit 4-Hydroxycumarin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion wird in Gegenwart eines Dehydratisierungsmittels und eines Katalysators durchgeführt, um die Bildung der endgültigen Verbindung zu erleichtern .

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein veröffentlicht werden, würde die Synthese von PD-98059 im industriellen Maßstab wahrscheinlich eine Optimierung des Syntheseprozesses im Labormaßstab umfassen. Dazu gehören die Skalierung der Reaktion, die Sicherstellung der Reinheit und die Implementierung von Qualitätskontrollmaßnahmen, um die Verbindung in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PD-98059 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von funktionellen Gruppen wie Amino- und Methoxygruppen. Diese Reaktionen können verwendet werden, um die Verbindung für verschiedene Forschungszwecke zu modifizieren .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit PD-98059 verwendet werden, umfassen Dehydratisierungsmittel, Katalysatoren und Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit PD-98059 gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung von Derivaten mit modifizierten funktionellen Gruppen führen, die verwendet werden können, um verschiedene Aspekte des MEK/ERK-Signalwegs zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanisms of Action

PD98059 inhibits the activation of MEK1 and MEK2, which are crucial components of the MAPK signaling pathway. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

- Breast Cancer : In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound was shown to suppress cell growth in a dose-dependent manner. Treatment with concentrations ranging from 1 µM to 20 µM resulted in significant inhibition of cell proliferation, with a growth inhibition ratio increasing from 4.7% at 1 µM to 33.1% at 50 µM .

- Endometrial Cancer : A study developed a novel formulation combining this compound with paclitaxel, enhancing its cytotoxicity against resistant endometrial cancer cell lines. This formulation aimed to improve drug biodistribution and pharmacokinetics, showing promising results in overcoming chemoresistance .

Neurological Disorders

Inflammation Modulation

this compound has been investigated for its potential effects on neuroinflammatory conditions such as multiple sclerosis.

Case Studies

- In experimental autoimmune encephalomyelitis (EAE) models, treatment with this compound significantly modulated inflammatory mediators, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in brain tissues. This suggests that this compound could be a therapeutic candidate for managing neuroinflammation .

Pain Management

Analgesic Effects

Research indicates that this compound may enhance the analgesic effects of opioids in neuropathic pain models.

Case Studies

- In a study where rats underwent chronic constriction injury, preemptive administration of this compound improved the efficacy of morphine and buprenorphine analgesia while inhibiting the upregulation of pro-nociceptive factors such as p38 MAPK and NF-kappaB .

Cardiovascular Research

Cardiomyopathy Studies

this compound has been utilized to investigate its effects on cardiac conditions, particularly those involving ERK signaling dysregulation.

Case Studies

- A study using New Zealand rabbits with induced cardiomyopathy explored long-term applications of this compound. The findings provided insights into the compound's potential to modulate ERK signaling over extended periods, establishing a foundation for further cardiovascular research .

Toxicology and Organ Protection

Systemic Toxicity Reduction

this compound has shown promise in attenuating systemic toxicity associated with various insults.

Case Studies

- In models of zymosan-induced non-septic shock, administration of this compound significantly reduced organ injury and systemic inflammation markers, demonstrating its protective effects against acute inflammatory responses .

Data Summary Table

Wirkmechanismus

PD-98059 exerts its effects by selectively inhibiting the activation of MEK1 and MEK2, which are key components of the MEK/ERK signaling pathway. It binds to the inactive forms of MEK1 and MEK2, preventing their activation by upstream kinases such as c-Raf. This inhibition blocks the phosphorylation and activation of ERK1 and ERK2, ultimately affecting cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

PD-98059 ist einzigartig in seiner hohen Selektivität für MEK1 und MEK2. Zu ähnlichen Verbindungen gehört U0126, das ebenfalls MEK1 und MEK2 inhibiert, jedoch mit unterschiedlichen Bindungseigenschaften und Potenzen. Eine weitere ähnliche Verbindung ist SL327, das zur Untersuchung desselben Signalwegs verwendet wird, aber unterschiedliche pharmakokinetische Eigenschaften aufweist .

Liste ähnlicher Verbindungen

- U0126

- SL327

- Trametinib

- Selumetinib

PD-98059 zeichnet sich durch seine spezifische Bindung an die inaktiven Formen von MEK1 und MEK2 aus, was es zu einem wertvollen Werkzeug in der Forschung zum MEK/ERK-Signalweg macht .

Biologische Aktivität

PD98059 is a selective inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), primarily targeting the MEK1/2 pathways. Its significance in biological research stems from its ability to modulate various cellular processes, including differentiation, proliferation, and apoptosis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.

This compound inhibits the activation of MEK by blocking its phosphorylation by Raf-1, which subsequently prevents the activation of extracellular signal-regulated kinases (ERKs). This inhibition has been shown to affect multiple signaling pathways involved in cell proliferation and differentiation.

Key Biological Activities

-

Cell Differentiation :

- A study demonstrated that this compound enhances differentiation in C2 myoblasts, leading to increased creatine kinase (CK) activity and myotube formation. Specifically, CK activity increased 7.5-fold in this compound-treated cells compared to 4.5-fold in untreated controls and 4-fold with IGF-I treatment. Additionally, this compound treatment resulted in significant upregulation of myogenic-specific transcription factors such as MyoD and myogenin .

-

Pain Modulation :

- This compound has been investigated for its analgesic properties in neuropathic pain models. In a study involving chronic constriction injury (CCI) in rats, this compound was found to reduce pain and enhance the effectiveness of opioids like morphine and buprenorphine. It inhibited the upregulation of pro-inflammatory cytokines (IL-1β, IL-6) while enhancing anti-nociceptive factors (IL-10) .

-

Cancer Cell Dynamics :

- Research indicates that this compound can promote cell migration in breast cancer cells (MCF-7 and MDA-MB-231) by facilitating β-catenin nuclear translocation. This effect underscores the dual role of this compound as both an inhibitor and a promoter of certain cellular behaviors depending on the context .

Data Table: Summary of Biological Activities

Case Studies

- Skeletal Muscle Differentiation :

- Neuropathic Pain Management :

- Cancer Research :

Eigenschaften

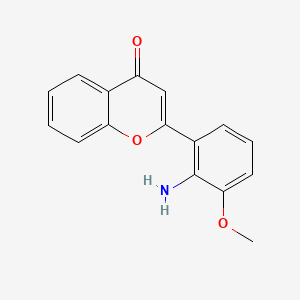

IUPAC Name |

2-(2-amino-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWCYNPOPKQOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168416 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167869-21-8 | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167869-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 98059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-98059 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-3-methoxy-phenyl)chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-98059 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PD98059?

A1: this compound selectively inhibits mitogen-activated protein kinase kinase 1 (MEK1), also known as MAPK/ERK kinase 1 (MEK1). [, , , , ]

Q2: How does this compound interact with MEK1?

A2: this compound acts as a non-competitive inhibitor of MEK1. It binds to a non-active site pocket of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). [, ]

Q3: What are the downstream consequences of inhibiting MEK1 with this compound?

A3: Inhibiting MEK1 with this compound disrupts the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and apoptosis. [, , ]

Q4: Can you provide specific examples of how this compound affects cellular processes by inhibiting the MEK/ERK pathway?

A4: Certainly. Studies have shown that this compound can:

- Inhibit Proliferation: this compound suppresses the proliferation of various cell types, including EJ cells [], murine lymphocytes [], ovarian cancer cells [], pancreatic stellate cells [], acute lymphocytic leukemia cells [], colorectal cancer cells [, , ], hippocampal neurons after oxygen-glucose deprivation [], and bone marrow stromal cells [].

- Induce Apoptosis: this compound promotes apoptosis in esophageal squamous cell carcinoma cells [], and enhances the apoptotic effects of 5-fluorouracil in gastric cancer cells [].

- Reduce Trypsinogen Activation: this compound inhibits trypsinogen activation in pancreatic acinar cells, which contributes to its protective effect against acute pancreatitis. []

- Affect Cell Cycle Progression: this compound can induce cell cycle arrest, particularly in the G0/G1 and S/G2/M phases, depending on the cell type and experimental conditions. [, , ]

- Modulate Cellular Responses: this compound can influence cellular responses to various stimuli, including cytokines [, , ], growth factors [, , , , , ], and chemical stressors [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.